molecular formula C12H11FN2O B12216915 6-ethyl-2-(3-fluorophenyl)pyrimidin-4(3H)-one

6-ethyl-2-(3-fluorophenyl)pyrimidin-4(3H)-one

Cat. No.: B12216915
M. Wt: 218.23 g/mol
InChI Key: KMDGLXPKPHMVOE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-2-(3-fluorophenyl)pyrimidin-4(3H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-fluoroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrimidine ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and process optimization techniques helps in scaling up the production while maintaining the desired chemical properties .

Chemical Reactions Analysis

Types of Reactions

6-ethyl-2-(3-fluorophenyl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

6-ethyl-2-(3-fluorophenyl)pyrimidin-4(3H)-one has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

    Medicine: Investigated for its potential as an anti-cancer agent due to its ability to interfere with DNA synthesis.

    Industry: Used in the development of agrochemicals, particularly as a fungicide.

Mechanism of Action

The mechanism of action of 6-ethyl-2-(3-fluorophenyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. In biological systems, it acts as an inhibitor of certain enzymes, such as kinases, by binding to their active sites. This binding interferes with the enzyme’s normal function, leading to the inhibition of cellular processes such as DNA synthesis and cell division .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-fluorophenyl)pyrimidin-4(3H)-one
  • 6-methyl-2-(3-fluorophenyl)pyrimidin-4(3H)-one
  • 6-ethyl-2-(4-fluorophenyl)pyrimidin-4(3H)-one

Uniqueness

6-ethyl-2-(3-fluorophenyl)pyrimidin-4(3H)-one is unique due to the presence of both the ethyl group and the fluorine atom, which contribute to its distinct chemical properties and biological activity. The ethyl group enhances its lipophilicity, while the fluorine atom increases its metabolic stability and binding affinity to target enzymes .

Properties

Molecular Formula

C12H11FN2O

Molecular Weight

218.23 g/mol

IUPAC Name

4-ethyl-2-(3-fluorophenyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C12H11FN2O/c1-2-10-7-11(16)15-12(14-10)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3,(H,14,15,16)

InChI Key

KMDGLXPKPHMVOE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)NC(=N1)C2=CC(=CC=C2)F

Origin of Product

United States

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